2-Phenyl-1-(quinolin-6-yl)ethanone
Description
2-Phenyl-1-(quinolin-6-yl)ethanone is an aromatic ketone featuring a phenyl group at the 2-position and a quinolin-6-yl moiety at the 1-position of the ethanone backbone. This compound belongs to a class of quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility .
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenyl-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C17H13NO/c19-17(11-13-5-2-1-3-6-13)15-8-9-16-14(12-15)7-4-10-18-16/h1-10,12H,11H2 |
InChI Key |
XIUWRYLGEBZFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key analogues of 2-Phenyl-1-(quinolin-6-yl)ethanone include:
*PPQDPE: 2-Phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone
Key Observations:
Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times compared to traditional reflux () but may require specialized equipment .
Substituent Effects :
- Halogenation (e.g., chloro groups in ) enhances crystalline stability through intermolecular hydrogen bonding (C–H···O interactions) .
- Heterocyclic modifications (e.g., pyrazolyl in PPQDPE) improve corrosion inhibition efficacy by altering electron density and adsorption properties .
Biological Relevance: 1-(Quinolin-6-yl)ethanone (CAS 73013-68-0) is a simpler analogue used in drug synthesis, whereas more complex derivatives (e.g., ) target advanced heterocyclic systems .
Physical and Chemical Properties
- Solubility: Quinoline-based ethanones are generally lipophilic, but polar substituents (e.g., methoxy in ) enhance solubility in protic solvents .
- Thermal Stability : Derivatives with extended conjugation (e.g., PPQDPE) exhibit higher thermal stability, as evidenced by their application in harsh acidic environments .
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